molecular formula C13H14N4O3 B7048219 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid

3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid

Cat. No.: B7048219
M. Wt: 274.28 g/mol
InChI Key: PPSGRBYOZMCCOO-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid is a complex organic compound that features a cyclopentane ring substituted with a hydroxy group, a carboxylic acid group, and a pyrido[2,3-b]pyrazin-6-ylamino moiety. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of pyrrole and pyrazine derivatives, followed by functional group modifications to introduce the hydroxy and carboxylic acid groups . The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-b]pyrazine derivatives and cyclopentane-based molecules with similar functional groups .

Uniqueness

What sets 3-Hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid apart is its unique combination of a cyclopentane ring with a hydroxy group, a carboxylic acid group, and a pyrido[2,3-b]pyrazine moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-hydroxy-4-(pyrido[2,3-b]pyrazin-6-ylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-10-6-7(13(19)20)5-9(10)16-11-2-1-8-12(17-11)15-4-3-14-8/h1-4,7,9-10,18H,5-6H2,(H,19,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSGRBYOZMCCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1NC2=NC3=NC=CN=C3C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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